molecular formula C13H18BrNO2S B269764 3-bromo-N-cycloheptylbenzenesulfonamide

3-bromo-N-cycloheptylbenzenesulfonamide

Cat. No. B269764
M. Wt: 332.26 g/mol
InChI Key: NIKPLZVSBHWXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-cycloheptylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is used in various scientific research applications. This compound has gained significant attention due to its potential for use in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-bromo-N-cycloheptylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
3-bromo-N-cycloheptylbenzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, induce apoptosis, and modulate the activity of certain neurotransmitters in the brain. This compound has also been shown to exhibit anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-bromo-N-cycloheptylbenzenesulfonamide is its potential use in the development of new drugs. It has been shown to exhibit a wide range of biological activities and has been studied extensively for its potential use in the treatment of various diseases. However, the limitations of this compound include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 3-bromo-N-cycloheptylbenzenesulfonamide. One of the main areas of focus is the development of new drugs that are based on this compound. Researchers are also studying the potential use of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, there is a need for further studies to determine the safety and toxicity of this compound.

Synthesis Methods

The synthesis method of 3-bromo-N-cycloheptylbenzenesulfonamide involves the reaction of 3-bromoaniline with cycloheptylamine in the presence of a sulfonating agent. The reaction is carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure 3-bromo-N-cycloheptylbenzenesulfonamide.

Scientific Research Applications

3-bromo-N-cycloheptylbenzenesulfonamide has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities and has been shown to inhibit the growth of various cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

3-bromo-N-cycloheptylbenzenesulfonamide

Molecular Formula

C13H18BrNO2S

Molecular Weight

332.26 g/mol

IUPAC Name

3-bromo-N-cycloheptylbenzenesulfonamide

InChI

InChI=1S/C13H18BrNO2S/c14-11-6-5-9-13(10-11)18(16,17)15-12-7-3-1-2-4-8-12/h5-6,9-10,12,15H,1-4,7-8H2

InChI Key

NIKPLZVSBHWXTQ-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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